4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Description
4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is a synthetic small molecule characterized by a quinoline core substituted with a piperidine ring at position 2, a methyl group at position 4, and a 4-oxobutanoic acid moiety linked via an amino group at position 6 (Fig. 1). The compound’s synthesis typically involves multi-step reactions, including Buchwald-Hartwig amination and peptide coupling, to introduce the piperidine and 4-oxobutanoic acid groups .
Notably, the compound is listed as discontinued by CymitQuimica (Ref: 10-F096333), indicating challenges in commercial availability or synthesis scalability .
Propriétés
IUPAC Name |
4-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-17(22-9-3-2-4-10-22)21-16-6-5-14(12-15(13)16)20-18(23)7-8-19(24)25/h5-6,11-12H,2-4,7-10H2,1H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVIGYPBNGYGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperidine Ring Formation: The quinoline derivative is then reacted with piperidine under basic conditions to form the piperidine-quinoline intermediate.
Attachment of the Butanoic Acid Group: The final step involves the reaction of the piperidine-quinoline intermediate with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with various enzymes, potentially inhibiting their activity. The butanoic acid group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally and functionally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison
<sup>a</sup>LogP values estimated using ChemDraw software.
Key Differences
Substituent Effects on Solubility and Bioavailability The 4-methylpiperazine derivative (Table 1, Row 2) exhibits lower LogP (1.9 vs. 2.8) due to the hydrophilic 4-methylpiperazine group, enhancing aqueous solubility compared to the piperidine analog . This makes it preferable for in vitro assays requiring polar solvents.
Synthetic Complexity The target compound requires fewer synthetic steps than the triazine-containing analog (Row 3), which involves multi-component reactions and hydroxymethylation . However, its discontinuation highlights challenges in piperidine-quinoline intermediate purification .
Pharmacological Potential The 4-methylpiperazine derivative (Row 2) is hypothesized to exhibit stronger kinase inhibition due to piperazine’s superior hydrogen-bonding capacity compared to piperidine . The triazine-pyrrolidine compound (Row 1) demonstrates broad-spectrum antimicrobial activity, likely due to its conjugated enoic acid group disrupting bacterial membranes .
Research Findings and Limitations
- Kinase Inhibition : Molecular docking studies suggest the target compound binds to ATP pockets in kinases (e.g., EGFR) with moderate affinity (IC50 ~ 1.2 µM), outperformed by the 4-methylpiperazine analog (IC50 ~ 0.7 µM) .
- Toxicity : Piperidine-containing derivatives show higher hepatotoxicity (LD50 ~ 150 mg/kg in mice) than piperazine analogs (LD50 ~ 220 mg/kg) due to metabolic oxidation to reactive intermediates .
Activité Biologique
4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is a complex organic compound with the molecular formula C19H23N3O3. Its unique structure, featuring a quinoline moiety linked to a piperidine ring and a butanoic acid group, suggests potential biological activities that are of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid |
| Molecular Formula | C19H23N3O3 |
| CAS Number | 685523-90-4 |
| Molecular Weight | 341.41 g/mol |
The biological activity of 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is hypothesized to involve several mechanisms:
- Intercalation with DNA : The quinoline moiety may intercalate into DNA, influencing transcription and replication processes.
- Enzyme Interaction : The piperidine ring could interact with various enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The butanoic acid group may form hydrogen bonds with biological macromolecules, enhancing the stability of interactions with target proteins.
Biological Activity and Research Findings
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar to 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Parkinson's disease. It has been suggested that the piperidine component may enhance dopaminergic signaling, thereby providing neuroprotection against dopaminergic neuron degeneration .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Case Studies and Clinical Applications
Several case studies have highlighted the therapeutic potential of compounds related to 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid:
- Study on Cancer Cell Lines : A study demonstrated that a related quinoline derivative significantly reduced cell viability in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.
- Neuroprotection in Animal Models : In an animal model of Parkinson's disease, administration of a piperidine-containing compound improved motor function and reduced neuroinflammation, suggesting a protective effect on dopaminergic neurons .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of quinoline derivatives against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
